molecular formula C8H8INO4 B1399875 Ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate CAS No. 1353878-12-2

Ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate

Cat. No.: B1399875
CAS No.: 1353878-12-2
M. Wt: 309.06 g/mol
InChI Key: NAEVKPUTXWCATO-UHFFFAOYSA-N
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Description

Ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate is a chemical compound with the molecular formula C8H8INO4 It is known for its unique structure, which includes an iodine atom attached to a pyridine ring, along with hydroxyl and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 4,6-dihydroxy-3-pyridinecarboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. This is followed by esterification with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrogen-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl and iodine groups can form hydrogen bonds and halogen bonds, respectively, which can influence the compound’s binding affinity and specificity. The carboxylate group can also participate in ionic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,6-dihydroxy-3-pyridinecarboxylate: Lacks the iodine atom, which may result in different reactivity and biological activity.

    Methyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

    4,6-Dihydroxy-5-iodopyridine-3-carboxylic acid: The free acid form, which may have different solubility and reactivity compared to the ester derivatives.

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of hydroxyl, carboxylate, and iodine functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate (C8H8INO4) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with hydroxyl and carboxylate groups, as well as an iodine atom. The presence of these functional groups contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens. Its structure allows for interactions with microbial enzymes, potentially inhibiting their function.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. It may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of metabolic pathways.
  • Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Halogen Bonding : The iodine atom can participate in halogen bonding, which may influence the compound's interaction with biological macromolecules.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects on various pathogens
AnticancerInduction of apoptosis in cancer cells
Enzyme InteractionPotential inhibition of key enzymes

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis showed a significant increase in early and late apoptotic cells compared to control groups .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

CompoundKey FeaturesBiological Activity
Ethyl 4,6-dihydroxy-3-pyridinecarboxylateLacks iodine; different reactivityModerate antimicrobial activity
Mthis compoundMethyl ester; affects solubilitySimilar anticancer properties
4,6-Dihydroxy-5-iodopyridine-3-carboxylic acidFree acid form; different solubilityHigher potency in certain assays

Properties

IUPAC Name

ethyl 4-hydroxy-5-iodo-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEVKPUTXWCATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143307
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-4-hydroxy-5-iodo-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353878-12-2
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-4-hydroxy-5-iodo-6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-4-hydroxy-5-iodo-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate
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